molecular formula C16H17F2N5O2 B2721045 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797619-21-6

1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2721045
CAS No.: 1797619-21-6
M. Wt: 349.342
InChI Key: VWVWVWXQZCICLB-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative, followed by the introduction of the morpholinopyrimidine moiety. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl urea derivative with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves binding to a specific molecular target, such as an enzyme or receptor. This binding can inhibit the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(pyrimidin-2-yl)urea
  • 1-(2,4-Difluorophenyl)-3-(4-morpholinophenyl)urea

Uniqueness

1-(2,4-Difluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is unique due to the presence of both the difluorophenyl and morpholinopyrimidine moieties, which can confer specific binding properties and biological activities not seen in other similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c17-11-1-2-13(12(18)9-11)21-16(24)20-10-14-19-4-3-15(22-14)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVWVWXQZCICLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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